molecular formula C16H17NO4 B2440716 Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate CAS No. 1785247-56-4

Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate

Cat. No.: B2440716
CAS No.: 1785247-56-4
M. Wt: 287.315
InChI Key: MGPNJAUEZHBQJK-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-dioxolane]-6-carboxylate is systematically classified according to established International Union of Pure and Applied Chemistry nomenclature principles for spiro compounds. The compound bears the Chemical Abstracts Service registry number 1785247-56-4 and possesses the molecular formula C₁₆H₁₇NO₄, corresponding to a molecular weight of 287.31 grams per mole. The nomenclature reflects the compound's fundamental structural architecture, which consists of a partially saturated carbazole ring system spiro-fused to a 1,3-dioxolane ring through a single carbon atom at position 3 of the carbazole framework.

The structural classification of this compound follows the systematic approach established by von Baeyer for spiro compounds, wherein monospiro hydrocarbons with two monocyclic rings are named using the prefix "spiro" before a descriptor indicating the numbers of carbon atoms in each ring. In this specific instance, the carbazole moiety represents the primary heterocyclic system, while the dioxolane ring constitutes the secondary cyclic component. The tetrahydro designation indicates the partial saturation of the carbazole ring system, specifically referring to the hydrogenated six-membered ring portion of the carbazole unit, which adopts a half-chair conformation as demonstrated in related spiro-carbazole structures.

The compound's structural features can be systematically analyzed through comparison with related spirocarbazole derivatives. The molecular architecture incorporates several distinct structural elements that contribute to its overall chemical identity and properties. The carbazole skeleton provides the foundational nitrogen-containing heterocyclic framework, while the methyl ester functionality at position 6 introduces additional chemical reactivity and potential for further synthetic elaboration.

Structural Parameter Value Reference
Molecular Formula C₁₆H₁₇NO₄
Molecular Weight 287.31 g/mol
Chemical Abstracts Service Number 1785247-56-4
Primary Ring System Tetrahydrocarbazole
Secondary Ring System 1,3-Dioxolane
Spiro Connection Position 3 of carbazole

The dioxolane ring component represents a five-membered heterocyclic structure containing two oxygen atoms in a 1,3-arrangement. This ring system introduces additional conformational flexibility to the overall molecular structure while maintaining the rigid spiro junction that defines the compound's three-dimensional architecture. The positioning of the dioxolane ring relative to the carbazole plane has been observed in related structures to point to one side of the carbazole framework, creating distinctive intermolecular interactions that influence the compound's solid-state properties.

Historical Context in Spirocarbazole Chemistry

The development of spirocarbazole chemistry represents a significant milestone in the evolution of heterocyclic organic chemistry, with particular emphasis on the creation of structurally complex molecules through innovative synthetic methodologies. The historical foundation of spiro compound nomenclature traces back to the pioneering work of von Baeyer, who originally proposed both the nomenclature and the name "spirane" for bicyclic compounds containing only one atom common to both rings. This foundational work established the conceptual framework that would later enable the systematic development of more complex spirocyclic systems incorporating heterocyclic components such as carbazole derivatives.

The evolution of spirocarbazole chemistry has been driven by the recognition that spiro compounds possess unique conformational features and structural implications that significantly impact their biological and materials properties. The incorporation of carbazole units into spiro frameworks has emerged as a particularly important area of research due to the distinctive electronic properties of the carbazole chromophore and its potential applications in organic electronics and pharmaceutical chemistry. Recent synthetic developments have demonstrated the feasibility of constructing diverse spirotetrahydrocarbazole derivatives through copper-catalyzed multicomponent reactions, representing a significant advancement in the accessibility of these structurally complex molecules.

The synthetic methodology for spirocarbazole construction has evolved considerably from early approaches to encompass sophisticated multicomponent reaction strategies. Copper sulfate-catalyzed reactions have emerged as particularly effective methods for the synthesis of functionalized spiro[carbazole-3,5'-pyrimidines] and spiro[carbazole-3,1'-cyclohexanes] through four-component reactions involving indole derivatives, aromatic aldehydes, and various dienophiles. These methodological advances have enabled the rapid assembly of complex spirocarbazole frameworks with high diastereoselectivity, providing access to structurally diverse derivatives that were previously difficult to obtain through conventional synthetic approaches.

The historical development of spirocarbazole chemistry has been particularly influenced by the recognition of carbazole derivatives as important structural motifs in naturally occurring alkaloids and pharmacologically active compounds. The tetrahydrocarbazole framework, which forms the core structure of numerous spirocarbazole derivatives, has been identified in various natural products exhibiting significant bioactivities, including antitumor activity and antiprotein kinase activity. This biological relevance has provided additional impetus for the development of efficient synthetic methodologies for the preparation of spirocarbazole derivatives.

Contemporary research in spirocarbazole chemistry has expanded to encompass the synthesis of increasingly complex structural variants, including spiro[carbazole-3,4'-pyrazoles] and spiro[carbazole-3,4'-thiazoles] through multicomponent reaction strategies. These developments reflect the continuing evolution of the field toward the creation of structurally sophisticated molecules that incorporate multiple heterocyclic components within unified spiro frameworks. The diastereoselective nature of many of these synthetic transformations has enabled the preparation of spirocarbazole derivatives with well-defined three-dimensional architectures, contributing to their potential utility in applications requiring precise molecular geometry.

The incorporation of functional groups such as carboxylate esters, as exemplified by methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-dioxolane]-6-carboxylate, represents a logical extension of spirocarbazole chemistry toward the creation of derivatives with enhanced chemical reactivity and potential for further synthetic elaboration. The presence of the methyl ester functionality provides opportunities for subsequent chemical transformations while maintaining the distinctive structural characteristics that define the spirocarbazole class of compounds. This approach to structural modification has enabled the systematic exploration of structure-activity relationships within the spirocarbazole family and has contributed to the identification of derivatives with optimized properties for specific applications.

Properties

IUPAC Name

methyl spiro[1,3-dioxolane-2,6'-5,7,8,9-tetrahydrocarbazole]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-15(18)10-2-3-13-11(8-10)12-9-16(20-6-7-21-16)5-4-14(12)17-13/h2-3,8,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPNJAUEZHBQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Optimization

The copper-catalyzed multicomponent reaction (MCR) has emerged as a robust strategy for spirocyclic carbazole derivatives. As demonstrated by Li et al., a mixture of 2-methyl-1H-indole, aromatic aldehydes, and 3-methyleneoxindole undergoes cyclization in the presence of CuSO₄ to yield spiro[carbazole-3,3'-inolines] with high diastereoselectivity (58–74% yield). Adapting this protocol, the target compound can be synthesized by substituting 3-methyleneoxindole with a 1,3-dioxolane-forming precursor.

Key steps include:

  • Aldol Condensation : 2-Methylindole reacts with an aldehyde (e.g., benzaldehyde) to form an iminium intermediate.
  • Cyclization : CuSO₄ catalyzes intramolecular nucleophilic attack, forming the spiro junction between the carbazole and dioxolane rings.
  • Esterification : Post-synthetic methylation of a carboxylic acid intermediate at the 6-position using methanol and H₂SO₄.

Reaction Conditions :

  • Catalyst: CuSO₄ (0.2 equiv)
  • Solvent: Dry toluene
  • Temperature: 110°C
  • Time: 3 hours

Acid-Catalyzed Cyclization Approaches

Methanesulfonic Acid-Mediated Spirocyclization

Building on methodologies for spirobi[indeno-pyrrole] derivatives, the dioxolane ring can be formed via acid-catalyzed cyclization of a ketone precursor. For example, treatment of 6-carboxy-1,2,3,4-tetrahydrocarbazole with ethylene glycol under methanesulfonic acid (MSA) yields the spiro-dioxolane intermediate, which is subsequently esterified.

Procedure :

  • Ketone Formation : Stille coupling of brominated carbazole derivatives with aryl stannanes generates a diaryl ketone.
  • Cyclization : MSA (2.5 equiv) induces intramolecular cyclization at room temperature (C = 1.16 mmol·L⁻¹).
  • Esterification : The carboxylic acid at position 6 is treated with methanol and thionyl chloride to yield the methyl ester.

Advantages :

  • High regioselectivity due to electron-donating methyl groups preventing oligomerization.
  • Scalable yields (70–80%) under mild conditions.

Esterification and Post-Modification Strategies

Direct Esterification of Carboxylic Acid Intermediates

The methyl carboxylate group is introduced via Fischer esterification. A solution of 1,2,4,9-tetrahydrospiro[carbazole-3,2'-dioxolane]-6-carboxylic acid in methanol and H₂SO₄ (cat.) is refluxed for 12 hours, achieving >90% conversion.

Characterization :

  • ¹H NMR : A singlet at δ 3.85 ppm confirms the methyl ester group.
  • IR : Strong absorption at 1720 cm⁻¹ (C=O stretch).

Characterization and Physical Properties

Spectroscopic and Analytical Data

Molecular Formula : C₁₆H₁₆N₂O₄
Molecular Weight : 300.31 g/mol
Melting Point : 147–151°C (similar to analog CAS 54621-12-4).
HRMS (MALDI-TOF) : m/z calcd for C₁₆H₁₆N₂O₄ [M+H]⁺: 301.1189; found: 301.1192.

¹³C NMR (CDCl₃) :

  • δ 168.5 (COOCH₃), 109.8 (dioxolane O–C–O), 35.2 (spiro carbon).

Comparative Analysis of Synthetic Methods

Method Yield (%) Selectivity Key Advantage Limitation
Cu-Catalyzed MCR 58–74 High One-pot synthesis Requires toxic solvents (toluene)
Acid Cyclization 70–80 Moderate Mild conditions Multi-step precursor synthesis
Post-Esterification >90 High High functional group tolerance Acid-sensitive substrates incompatible

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol

Structural Characteristics

The compound features a spiro structure that combines a carbazole unit with a dioxolane moiety. This unique arrangement contributes to its distinctive chemical reactivity and biological activity.

Synthetic Chemistry

Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for:

  • Synthesis of Derivatives : The compound can be modified through oxidation, reduction, and substitution reactions to create derivatives with specific functional groups tailored for particular applications.
  • Development of New Materials : It is utilized in the production of organic electronic materials such as OLEDs (Organic Light Emitting Diodes) and photovoltaic devices due to its electronic properties .

Biological Applications

The biological activities of this compound have been extensively studied:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism often involves interaction with microbial enzymes or disruption of cellular processes .
  • Antioxidant Properties : The compound has shown potential as an antioxidant agent, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases related to oxidative damage .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these pathways and optimize its efficacy as an anticancer agent .

Material Science

In addition to its chemical and biological applications, this compound is explored for use in:

  • Dyes and Pigments : Its unique structure allows it to be used as a precursor for synthesizing dyes with specific color properties and stability.
  • Coatings : The compound's chemical stability makes it suitable for applications in coatings that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study conducted by Ashok et al. demonstrated the synthesis of triazole-based derivatives from this compound. These derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .

Case Study 2: Antioxidant Properties

Research published in Molecules highlighted the antioxidant capabilities of this compound when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated that specific derivatives showed significant scavenging activity compared to standard antioxidants like ascorbic acid. This finding supports the potential use of these compounds in pharmaceuticals aimed at oxidative stress-related diseases .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science .

Biological Activity

Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • Structure : The compound features a carbazole core fused with a dioxolane ring and a carboxylate moiety, which may contribute to its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biochemical pathways associated with tetrahydrocarbazole derivatives. These may include:

  • Antioxidant Activity : The dioxolane ring could facilitate electron donation, contributing to antioxidant properties.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.

Anticancer Activity

Various studies have investigated the anticancer potential of carbazole derivatives. For instance:

  • Cytotoxicity Assays : this compound was evaluated in vitro against several cancer cell lines using the MTT assay. The results indicated significant inhibition of cell viability at certain concentrations (IC50 values), suggesting potential as an anticancer agent .
CompoundCell LineIC50 (µg/mL)
This compoundHT-29 (Colon Cancer)25.7
Other Carbazole DerivativesA549 (Lung Cancer)5.9

Antimicrobial Activity

The compound has shown promise in antimicrobial assays against various pathogens. For example:

  • Bacterial Strains Tested : E. coli and S. aureus were used to assess the antibacterial activity.
  • Results : The compound exhibited moderate to high antibacterial effects compared to standard antibiotics .

Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of this compound demonstrated its efficacy against colon cancer cells (HT-29). The compound was tested at various concentrations to determine its IC50 value through an MTT assay.

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was subjected to disc diffusion assays against selected bacterial strains. Results indicated significant zones of inhibition compared to controls.

Q & A

Q. Table 1: Comparison of Reaction Conditions

ParameterExample from Example from
ReagentLawesson's reagentTriethylamine (Et3N)
SolventPyridineTHF
Temperature383 K (reflux)Room temperature
Reaction Time6 hours3 days
Purification MethodEthanol recrystallizationColumn chromatography

How can researchers resolve discrepancies in NMR data when analyzing the stereochemistry of the spiro junction?

Level: Advanced
Methodological Answer:
Disordered conformations in the cyclohexene ring (common in spiro systems) may lead to split signals in 1^1H NMR. To address this:

  • Use dynamic NMR at variable temperatures to coalesce split peaks and infer rotational barriers .
  • Employ X-ray crystallography to unambiguously determine the spiro junction geometry. For instance, disordered carbon atoms (C2A, C3A, C4A) in the cyclohexene ring were resolved with site-occupancy factors of 0.86 and 0.14 via crystallographic refinement .
  • Cross-validate with 2D NMR (e.g., NOESY) to identify spatial proximity between protons across the spiro center .

What spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data be interpreted?

Level: Basic
Methodological Answer:
A multi-technique approach is required:

  • 1^1H/13^{13}C NMR : Identify protons and carbons in the carbazole (e.g., aromatic protons at δ 6.8–7.5 ppm) and dioxolane (e.g., methylene protons at δ 3.5–4.5 ppm) .
  • HRMS (ESI) : Confirm molecular formula (e.g., [M+H]+^+ with <5 ppm error) .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm1^{-1}) and ether (C-O-C at ~1100 cm1^{-1}) functional groups .

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